5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-amine
Description
Properties
IUPAC Name |
5-(2-chlorophenyl)-1,2,4-oxadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-6-4-2-1-3-5(6)7-11-8(10)12-13-7/h1-4H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBTTWWCHNHZJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzohydrazide with cyanogen bromide in the presence of a base, such as sodium hydroxide, to form the oxadiazole ring . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced, leading to different derivatives with altered properties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation or reduction can lead to different oxadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a series of oxadiazole derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that 5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-amine exhibited significant growth inhibition in glioblastoma cells, suggesting its potential as a therapeutic candidate for cancer treatment .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Studies have shown that oxadiazole derivatives can exhibit both antibacterial and antifungal properties. Specifically, derivatives of 5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-amine demonstrated promising activity against Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Agricultural Applications
Pesticidal Activity
Research has indicated that oxadiazoles can be effective in combating nematodes and other agricultural pests. Field tests have demonstrated that formulations containing 5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-amine can reduce nematode populations in infested soils . This property positions the compound as a valuable agent in agricultural pest management strategies.
Material Science Applications
Polymer Synthesis
The unique properties of oxadiazoles allow them to be integrated into polymer matrices to enhance thermal stability and mechanical strength. Compounds like 5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-amine can be used as additives in the formulation of heat-resistant polymers . These polymers find applications in electronics and construction materials where durability and resistance to thermal degradation are critical.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Substituent Position on the Aryl Group
The position of the halogen on the phenyl ring significantly impacts molecular properties and bioactivity:
- This position may enhance lipophilicity compared to para-substituted analogues .
Halogen Type and Electronic Effects
- Chlorine vs. Bromine: Bromine’s larger atomic radius and polarizability may increase molecular weight and lipophilicity. For instance, 5-(4-bromophenyl)-1,2,4-oxadiazol-3-amine (Mol. weight: 240.06) is heavier than the chloro analogue (Mol.
- Fluorine and Trifluoromethyl Groups : The electron-withdrawing trifluoromethyl group in 5-(trifluoromethyl)-1,2,4-oxadiazol-3-amine (C3H2F3N3O) enhances metabolic stability and lipophilicity (predicted LogP ~1.8) compared to the target compound (predicted LogP ~2.5) .
Core Heterocycle Variations
- 1,2,4-Oxadiazole vs. Thiadiazoles are often more lipophilic (predicted LogP ~3.0) than oxadiazoles .
- 1,2,5-Oxadiazole Derivatives : Compounds like 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine exhibit distinct electronic profiles due to the different nitrogen-oxygen arrangement, impacting applications in high-energy materials or medicinal chemistry .
Physicochemical Properties
A comparative analysis of key parameters is summarized below:
Biological Activity
The compound 5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-amine belongs to the oxadiazole family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-amine features a five-membered heterocyclic ring containing nitrogen and oxygen atoms. The presence of the 2-chlorophenyl group is significant as it can influence the compound's biological activity through electronic and steric effects.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, the compound has shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT-116 (colorectal cancer) | 0.67 | |
| HeLa (cervical cancer) | 0.80 | |
| PC-3 (prostate cancer) | 0.87 |
These values indicate that 5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-amine exhibits significant cytotoxicity against these cell lines, making it a candidate for further development in cancer therapy.
The mechanisms through which oxadiazole derivatives exert their anticancer effects include:
- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit key enzymes involved in cancer progression, such as topoisomerase I and various kinases (e.g., EGFR and Src) .
- Induction of Apoptosis : Studies have demonstrated that certain oxadiazole compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
- Cell Cycle Arrest : Compounds have been reported to cause cell cycle arrest at different phases, thereby preventing cancer cell proliferation .
Case Studies
A recent study synthesized a series of oxadiazole derivatives including 5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-amine and evaluated their antiproliferative effects. The results indicated that this compound exhibited notable activity against several tumor cell lines with a structure-activity relationship (SAR) analysis revealing that modifications in the oxadiazole ring could enhance or diminish activity .
Another investigation focused on molecular docking studies to elucidate binding interactions between this compound and target proteins involved in cancer pathways. The findings suggested strong binding affinities that correlate with observed biological activities .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-amine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclization of amidoxime precursors with chlorophenyl-substituted carboxylic acid derivatives. For example, describes replacing an acylguanidine moiety with a 1,2,4-oxadiazol-3-amine unit using nitrile oxide intermediates. Optimization involves controlling reaction temperature (e.g., 60–80°C), solvent selection (e.g., ethanol or DMF), and catalytic bases like triethylamine. Yield improvements (up to 70–80%) are achieved via recrystallization or column chromatography .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- Methodology :
- 1H/13C NMR : Confirm regiochemistry and substitution patterns (e.g., aromatic protons at δ 7.4–7.6 ppm for 2-chlorophenyl) .
- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 196.04 for C8H6ClN3O) .
- HPLC : Assess purity (>95%) using C18 columns and UV detection at 254 nm .
Q. What in vitro assays are suitable for initial pharmacological screening?
- Methodology :
- Diuretic Activity : Rat kidney perfusion models measuring Na+/K+ excretion, as in , where the compound showed efficacy comparable to amiloride .
- Antioxidant Screening : DPPH radical scavenging assays (IC50 values) and dose-response curves, as applied to structurally similar oxadiazoles in .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX refine the molecular conformation of derivatives?
- Methodology : SHELX software (SHELXL/SHELXS) resolves crystal structures by refining atomic coordinates against diffraction data. For example, highlights its use in small-molecule crystallography to determine bond angles and torsional strain in heterocycles. High-resolution data (≤1.0 Å) and twin refinement may be required for chlorophenyl-oxadiazole derivatives .
Q. How do structural modifications at the 5-position influence bioactivity?
- Structure-Activity Relationship (SAR) :
- Diuretic Activity : shows that 5-(2-chlorophenyl) retains activity, while 5-aryl derivatives (e.g., phenyl, bromophenyl) lack efficacy, emphasizing the role of electron-withdrawing substituents .
- Anticancer Potential : In , trifluoromethyl or nitro groups at the 5-position enhance antioxidant activity (DPPH IC50 ~20 µM), suggesting substituent-dependent redox modulation .
Q. How can contradictory bioactivity data across pharmacological models be resolved?
- Methodology :
- Species-Specific Responses : Compare rat vs. dog diuretic profiles ( ), noting interspecies differences in renal transporter expression .
- Assay Conditions : Standardize cell viability assays (e.g., MTT) with controlled oxygen levels to mitigate oxidative stress artifacts .
Q. What strategies enable regioselective functionalization of the oxadiazole ring?
- Methodology :
- Cross-Coupling : Suzuki-Miyaura reactions with Pd catalysts target the 5-position using bromophenyl precursors (e.g., ’s 5-(3-bromophenyl) derivative) .
- Electrophilic Substitution : Nitration or sulfonation at the 3-amine position requires protecting groups (e.g., Boc) to prevent side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
